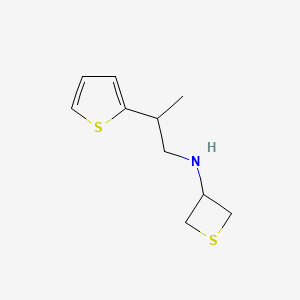
N-(2-(Thiophen-2-yl)propyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Thiophen-2-yl)propyl)thietan-3-amine is a compound that features a thiophene ring and a thietan-3-amine group Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Thiophen-2-yl)propyl)thietan-3-amine typically involves the reaction of thiophene derivatives with appropriate amine precursors. One common method includes the use of thiophene-2-carboxaldehyde, which undergoes a series of reactions to introduce the propyl and thietan-3-amine groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Thiophen-2-yl)propyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(2-(Thiophen-2-yl)propyl)thietan-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-(Thiophen-2-yl)propyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The thietan-3-amine group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
N-(Thiophen-2-yl)nicotinamide derivatives: These compounds are designed by splicing the nitrogen-containing heterocycle nicotinic acid and the sulfur-containing heterocycle thiophene.
Uniqueness
N-(2-(Thiophen-2-yl)propyl)thietan-3-amine is unique due to the combination of the thiophene ring and thietan-3-amine group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications in different fields, making it a versatile compound for scientific research and industrial use .
Properties
Molecular Formula |
C10H15NS2 |
|---|---|
Molecular Weight |
213.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylpropyl)thietan-3-amine |
InChI |
InChI=1S/C10H15NS2/c1-8(10-3-2-4-13-10)5-11-9-6-12-7-9/h2-4,8-9,11H,5-7H2,1H3 |
InChI Key |
XAVWUWHECSKJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CSC1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



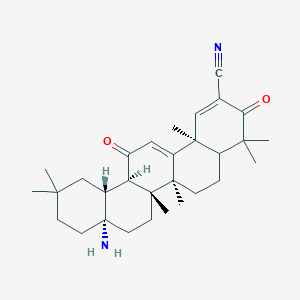
![3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hcl](/img/structure/B13040278.png)
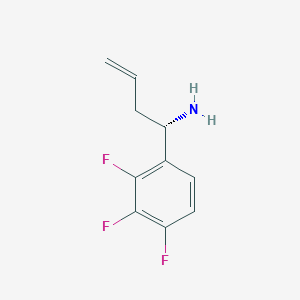
![cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl](/img/structure/B13040291.png)
![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13040295.png)
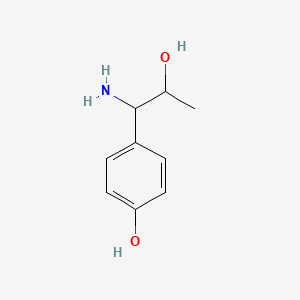
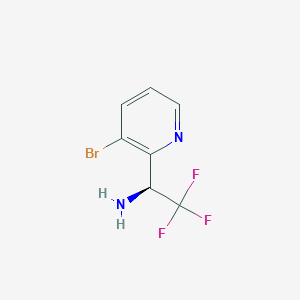
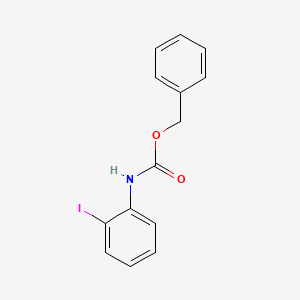
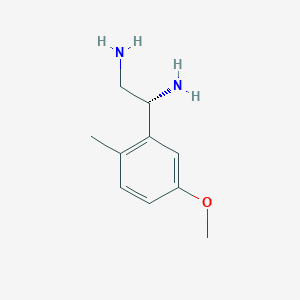
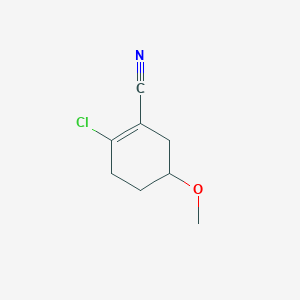
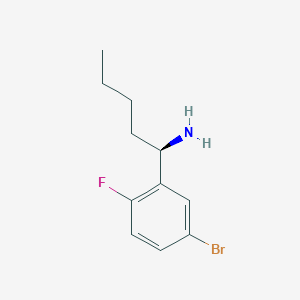
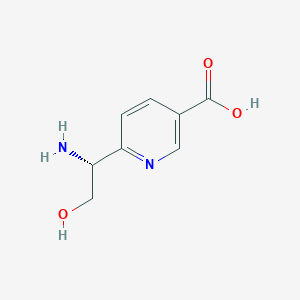
![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride](/img/structure/B13040357.png)
